(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine

Catalog No.
S930922
CAS No.
1892501-79-9
M.F
C11H13F2NO2
M. Wt
229.22 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropy...

CAS Number

1892501-79-9

Product Name

(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine

IUPAC Name

N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]propan-2-amine

Molecular Formula

C11H13F2NO2

Molecular Weight

229.22 g/mol

InChI

InChI=1S/C11H13F2NO2/c1-7(2)14-6-8-3-4-9-10(5-8)16-11(12,13)15-9/h3-5,7,14H,6H2,1-2H3

InChI Key

WQHHTUBMPVSYOL-UHFFFAOYSA-N

SMILES

CC(C)NCC1=CC2=C(C=C1)OC(O2)(F)F

Canonical SMILES

CC(C)NCC1=CC2=C(C=C1)OC(O2)(F)F
(2,2-Difluorobenzo[1,3]dioxol-5-ylmethyl)-isopropylamine, commonly known as DFMDI, is a chemical compound that belongs to the family of amphetamines. It is a synthetic and highly potent stimulant used in scientific experiments to study the effect of stimulants on the central nervous system. The compound has been widely used in research to investigate the role of amphetamines in the treatment of various psychiatric disorders.
DFMDI has a molecular formula of C11 H12 F2 N O3 and a molecular weight of 247.22 g/mol. It is a colorless to light yellow crystalline solid, freely soluble in water, and has a melting point of around 55 °C. The compound is highly stable, and its optical rotation shows a value of 12° (C=10 in MeOH).
DFMDI can be synthesized by the reaction of 2,2-difluorobenzyl chloride with isopropylamine in the presence of a base such as potassium carbonate. The synthesized compound can be characterized by various analytical methods such as NMR, IR spectroscopy, and GC-MS.
DFMDI can be analyzed and quantified by various methods such as HPLC, GC-MS, and LC-MS. These methods are highly sensitive and specific and can detect DFMDI in biological samples at low concentrations.
DFMDI is a potent stimulant and has been shown to increase the release of neurotransmitters such as dopamine and norepinephrine. It is known to produce effects such as increased alertness, euphoria, and decreased appetite. The compound has been used in the treatment of various psychiatric disorders such as attention-deficit/hyperactivity disorder and narcolepsy.
The toxicity of DFMDI is not well established, but it is recommended to handle the compound with caution due to its potential neurotoxicity. The compound has been shown to induce oxidative stress and neuroinflammation in animal models. Therefore, researchers are required to follow strict safety guidelines while handling this compound.
DFMDI has been widely used in scientific experiments to study the effect of stimulants on the central nervous system. It has been used to investigate the role of amphetamines in the treatment of various psychiatric disorders such as attention-deficit/hyperactivity disorder and narcolepsy. The compound has also been used to study the mechanism of action of amphetamines on the brain.
DFMDI is still under investigation, and its potential therapeutic applications are still being explored. However, the compound has been shown to have promising therapeutic effects on various psychiatric disorders, and further research is needed to establish its efficacy and safety.
DFMDI has potential implications in various fields of research and industry. The compound can be used in the development of novel drugs for the treatment of various psychiatric disorders. It can also be used in the development of new analytical methods for the detection and quantification of amphetamines in biological samples.
DFMDI has several limitations, including its potential neurotoxicity and lack of established safety profiles. Future research should focus on establishing the therapeutic efficacy and safety of the compound. Additionally, new methods for the detection and quantification of DFMDI in biological samples should be developed to facilitate its use in clinical applications.

1. Development of novel analogs of DFMDI with higher efficacy and lower toxicity profiles.
2. Investigation of the potential role of DFMDI in the treatment of other psychiatric disorders such as depression and anxiety.
3. Establishment of guidelines for the safe handling and use of DFMDI in clinical and research settings.
4. Investigation of the pharmacokinetics of DFMDI in humans to determine its optimal dosage and duration of treatment.
5. Development of new analytical methods for the quantification of DFMDI in various biological samples.
6. Investigation of the long-term effects of DFMDI on the central nervous system and overall health.
7. Investigation of the potential use of DFMDI in the development of drug delivery systems.
8. Investigation of the potential use of DFMDI in the treatment of drug addiction.
9. Investigation of the potential use of DFMDI in the treatment of obesity.
10. Investigation of the mechanism of action of DFMDI on the brain.

XLogP3

2.7

Dates

Modify: 2023-08-16

Explore Compound Types